molecular formula C33H24N2 B388365 4,5-di[1,1'-biphenyl]-4-yl-2-phenyl-1H-imidazole

4,5-di[1,1'-biphenyl]-4-yl-2-phenyl-1H-imidazole

Cat. No.: B388365
M. Wt: 448.6g/mol
InChI Key: FRQYODNGSAORLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-di[1,1'-biphenyl]-4-yl-2-phenyl-1H-imidazole is a complex organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by its unique structure, which includes biphenyl and phenyl groups attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-di[1,1'-biphenyl]-4-yl-2-phenyl-1H-imidazole typically involves the condensation of appropriate aldehydes and amines under specific conditions. One common method involves the use of hexamethyldisilazane as a nitrogen source and a Lewis acid catalyst such as TMSOTf (trimethylsilyl trifluoromethanesulfonate) under microwave irradiation and solvent-free conditions . This method is advantageous due to its high yield and short reaction time.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, the choice of catalysts and solvents can be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,5-di[1,1'-biphenyl]-4-yl-2-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

4,5-di[1,1'-biphenyl]-4-yl-2-phenyl-1H-imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-di[1,1'-biphenyl]-4-yl-2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-di[1,1'-biphenyl]-4-yl-2-phenyl-1H-imidazole stands out due to its unique combination of biphenyl and phenyl groups attached to the imidazole ring. This structure imparts distinct electronic and steric properties, making it suitable for specific applications in organic electronics and pharmaceuticals.

Properties

Molecular Formula

C33H24N2

Molecular Weight

448.6g/mol

IUPAC Name

2-phenyl-4,5-bis(4-phenylphenyl)-1H-imidazole

InChI

InChI=1S/C33H24N2/c1-4-10-24(11-5-1)26-16-20-28(21-17-26)31-32(35-33(34-31)30-14-8-3-9-15-30)29-22-18-27(19-23-29)25-12-6-2-7-13-25/h1-23H,(H,34,35)

InChI Key

FRQYODNGSAORLP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

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